N-(3-bromophenyl)pyridine-2-carboxamide
Description
Contextual Significance of Pyridine-2-carboxamide Scaffolds in Chemical Biology
The pyridine-2-carboxamide scaffold is a privileged structural motif in the fields of medicinal chemistry and chemical biology. Its importance stems from the unique arrangement of a pyridine (B92270) ring linked to a carboxamide group at the 2-position. This configuration creates a bidentate chelation site, allowing it to form stable complexes with a variety of metal ions. This chelating ability is crucial for its role in modeling metalloenzyme active sites and in the development of sensors for cations and anions.
Beyond coordination chemistry, this scaffold is a key component in a multitude of biologically active molecules. Derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer properties. For instance, some pyridine-2,6-dicarboxamide derivatives have shown the ability to stabilize telomeric G-quadruplex DNA, presenting a potential strategy for anticancer therapies that target cellular senescence. The structural rigidity and defined orientation of substituents provided by the pyridine ring make it an excellent platform for designing molecules that can precisely interact with biological targets such as enzymes and receptors.
Overview of Research Trajectories for Aryl Pyridine/Pyrazine Carboxamides
The attachment of an aryl group to the amide nitrogen of pyridine or pyrazine carboxamides defines a vast and actively investigated chemical space. Research in this area is largely driven by the pursuit of new therapeutic agents with high potency and selectivity. A significant trajectory in this field is the development of kinase inhibitors for cancer therapy. The pyridine/pyrazine core can effectively mimic the hinge-binding region of ATP in many kinases, while the aryl substituent can be modified to achieve selectivity and potency by extending into other pockets of the enzyme.
Another major research avenue is in the field of infectious diseases. Aryl pyridine carboxamides have been identified as promising leads for novel anti-tubercular agents. Some of these compounds are prodrugs that require activation by specific bacterial enzymes, offering a selective mechanism of action against pathogens like Mycobacterium tuberculosis. Similarly, related structures are being explored for their activity against parasites responsible for diseases like malaria. Structure-activity relationship (SAR) studies are central to this research, systematically modifying the aryl group and the heterocyclic core to optimize efficacy and pharmacokinetic properties. For example, the synthesis and evaluation of various N-(bromophenyl)pyrazine-carboxamide derivatives have been pursued to develop new antibacterial agents against extensively drug-resistant (XDR) bacterial strains. mdpi.com
Scope and Research Focus on N-(3-bromophenyl)pyridine-2-carboxamide
While extensive research has been conducted on the broader class of aryl pyridine-2-carboxamides, specific investigations focused solely on this compound are not widely documented in publicly available literature. However, its structure allows for a clear, hypothesis-driven scope for future research based on the known properties of its constituent parts.
The molecule combines the established pyridine-2-carboxamide scaffold with a 3-bromophenyl substituent. The bromine atom at the meta-position of the phenyl ring is of particular interest. It is an electron-withdrawing group that can influence the electronic properties and conformation of the entire molecule. Furthermore, the bromo-substituent provides a reactive handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), enabling the synthesis of a diverse library of more complex derivatives for SAR studies.
The research focus for this compound can be extrapolated from the activities of its analogues. For instance, substituted pyridine carboxamide derivatives have recently been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways. nih.gov This suggests that this compound could be investigated as a potential anticancer agent. Similarly, the known antimicrobial activities of related compounds, such as N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, indicate a plausible line of inquiry into its potential as an antibacterial or antifungal agent. researchgate.net
The table below summarizes the observed biological activities of compounds structurally related to this compound, highlighting the potential research avenues for this specific molecule.
| Compound Class/Analogue | Biological Target/Activity | Therapeutic Area |
| Substituted Pyridine Carboxamides | SHP2 Allosteric Inhibition | Oncology |
| N-(bromophenyl)pyrazine-carboxamides | Antibacterial (XDR S. Typhi) | Infectious Disease |
| Pyridine-linked Benzamides | Fungicidal, Larvicidal | Agrochemical |
| Thiazolidinyl-pyridine-carboxamides | Antimicrobial | Infectious Disease |
This strategic positioning makes this compound a valuable target for synthesis and biological screening, serving as both a potential lead compound and a versatile intermediate for the creation of more elaborate molecular architectures. Future research will likely focus on its synthesis, characterization, and evaluation in bioassays related to oncology and infectious diseases.
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
InChI Key |
MUZIEIDHNMMPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Organic Transformations of N 3 Bromophenyl Pyridine 2 Carboxamide
Direct Amide Bond Formation Strategies for Pyridine-2-carboxamides
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. researchgate.net The synthesis of N-(3-bromophenyl)pyridine-2-carboxamide involves the coupling of pyridine-2-carboxylic acid (picolinic acid) and 3-bromoaniline (B18343). This can be achieved through various direct and indirect methods.
The most traditional and widely practiced method for forming the amide bond in this compound involves the activation of the carboxylic acid group of picolinic acid. This is typically accomplished using stoichiometric amounts of a coupling reagent. mdpi.com
One common approach is the conversion of picolinic acid to its more reactive acid chloride derivative, typically by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting picolinoyl chloride is then reacted with 3-bromoaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. nih.gov
Alternatively, a wide range of peptide coupling reagents can be employed to facilitate the direct reaction between picolinic acid and 3-bromoaniline without the need to isolate the acid chloride. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Commonly used coupling reagents belong to several classes, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comresearchgate.net Carbodiimides like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. peptide.com To minimize side reactions and reduce the risk of racemization (if chiral centers were present), additives such as 1-Hydroxybenzotriazole (HOBt) are often included. peptide.com Phosphonium reagents like BOP and PyBOP, and uronium reagents such as HBTU, HATU, and TBTU, are known for their high efficiency and rapid reaction times, though their cost and the generation of stoichiometric byproducts are considerations. peptide.comacs.org
Reaction optimization for these conventional methods typically involves screening different coupling reagents, bases, solvents, and reaction temperatures to maximize yield and purity.
Table 1: Common Conventional Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Typical Additive |
|---|---|---|---|
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt |
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | HOBt |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | - |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt |
| Uronium/Aminium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | - |
In line with the principles of green chemistry, significant research has focused on developing catalytic methods for direct amide bond formation that avoid the use of stoichiometric activating agents and minimize waste. mdpi.comacs.org These methods often generate water as the only byproduct.
Boric acid and its derivatives have emerged as effective catalysts for direct amidation. acs.org For instance, borane-pyridine complexes can act as efficient liquid catalysts for the direct amidation of a range of carboxylic acids and amines in good yields. mdpi.com The proposed mechanism involves the formation of a triacyloxyborane-amine complex, which is then attacked by the amine to form the amide. mdpi.com
Another innovative approach involves the photochemical activation of the carboxylic acid. researchgate.net A light-mediated protocol using a pyridine-carbon tetrabromide (CBr₄) system has been shown to be effective for amide synthesis under LED irradiation. This method is compatible with common protecting groups and has been used to synthesize a variety of bioactive compounds. researchgate.net Technology that mimics natural processes by forming thioester intermediates has also been developed for one-pot amide bond synthesis in environmentally benign solvents like water. nih.gov These catalytic approaches represent a more atom-economic and sustainable route to compounds like this compound.
Derivatization Strategies on the Pyridine Moiety
The this compound scaffold possesses two distinct aromatic rings that can be selectively functionalized. The pyridine ring, in particular, offers unique reactivity due to the presence of the nitrogen heteroatom.
The bromine atom on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com The Suzuki-Miyaura reaction is a prominent example, coupling an organoboron reagent with an organic halide. nih.govyoutube.com In the case of this compound, the 3-bromo substituent can be reacted with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate more complex biaryl structures. researchgate.netmdpi.com
The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.comnih.gov The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, K₃PO₄), and solvent system is crucial for achieving high yields. mdpi.comorganic-chemistry.org
Table 2: Illustrative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Product Structure | Catalyst / Ligand | Base |
|---|---|---|---|
| Phenylboronic acid | N-(biphenyl-3-yl)pyridine-2-carboxamide | Pd(PPh₃)₄ | K₂CO₃ |
| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-3-yl)pyridine-2-carboxamide | Pd(OAc)₂ / SPhos | K₃PO₄ |
| Pyridine-3-boronic acid | N-([3,3'-bipyridin]-5-yl)pyridine-2-carboxamide | Pd₂(dba)₃ / XPhos | Cs₂CO₃ |
| Vinylboronic acid | N-(3-vinylphenyl)pyridine-2-carboxamide | Pd(dppf)Cl₂ | Na₂CO₃ |
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. stackexchange.comquimicaorganica.org While this compound does not have an inherent leaving group on the pyridine ring, such reactions are highly relevant for related substituted pyridines. The attack of a nucleophile on the pyridine ring is highly regioselective, preferentially occurring at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comquora.com
For a 2-substituted pyridine like this compound, nucleophilic attack would be directed to the C4 and C6 positions. If a leaving group were present at one of these positions, a variety of nucleophiles (e.g., alkoxides, amines, thiolates) could displace it. quimicaorganica.orgyoutube.com
Table 3: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyridine Precursor
| Substrate | Nucleophile | Product | Position of Substitution |
|---|---|---|---|
| N-(3-bromophenyl)-4-chloropyridine-2-carboxamide | Sodium methoxide (B1231860) (NaOMe) | N-(3-bromophenyl)-4-methoxypyridine-2-carboxamide | C4 |
| N-(3-bromophenyl)-6-chloropyridine-2-carboxamide | Ammonia (NH₃) | 6-amino-N-(3-bromophenyl)pyridine-2-carboxamide | C6 |
| N-(3-bromophenyl)-4-fluoropyridine-2-carboxamide | Piperidine | N-(3-bromophenyl)-4-(piperidin-1-yl)pyridine-2-carboxamide | C4 |
Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a more atom-economical approach to modifying heterocyclic systems. rsc.org The regioselectivity of C-H activation on the pyridine ring can be controlled by various factors, including the directing ability of existing substituents and the choice of catalyst. mdpi.com
For this compound, the pyridine nitrogen and the amide group can act as directing groups in metal-catalyzed C-H activation reactions. Depending on the reaction conditions and the metal catalyst (e.g., palladium, rhodium, cobalt), it is possible to selectively introduce new functional groups at specific positions of the pyridine ring, such as C3, C4, or C6. mdpi.comresearchgate.net These transformations provide powerful routes to novel derivatives that would be difficult to access through classical methods. eurekaselect.com
Derivatization Strategies on the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The bromine atom can direct transformations at or adjacent to its position on the aromatic ring. While specific examples for this compound are scarce, general principles of halogen-directed reactions on bromo-aromatic compounds can be applied. For instance, directed ortho-metalation, where a strong base like an organolithium reagent could deprotonate the positions adjacent to the bromine, is a possibility, although this can be competitive with lithium-halogen exchange. The electronic nature of the pyridine-2-carboxamide group would influence the regioselectivity of such reactions.
Furthermore, the bromine atom can be replaced by other halogens, such as iodine, through halogen-exchange reactions, which can sometimes offer different reactivity in subsequent cross-coupling reactions.
Aryl coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the bromophenyl moiety is an excellent substrate for such transformations. Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines, a diverse library of N-aryl amine derivatives could be synthesized. This is a common strategy in drug discovery to modulate the physicochemical properties of a molecule. Nickel-catalyzed N-arylation of amides with aryl bromides has also been reported as an effective method. nih.govchemistryviews.org
Heck and Sonogashira Couplings: The Heck reaction would allow for the introduction of alkenyl groups, while the Sonogashira coupling would introduce alkynyl moieties. These reactions would further expand the structural diversity of derivatives obtainable from this compound.
Below is an interactive data table illustrating analogous aryl coupling reactions on a similar bromo-substituted heterocyclic carboxamide, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.
| Coupling Partner (Aryl Boronic Acid) | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 | mdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 68 | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65 | mdpi.com |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 55 | mdpi.com |
Chemo- and Regioselectivity in Synthesis
The synthesis of this compound itself, typically through the coupling of 2-picolinic acid (or its activated derivative) and 3-bromoaniline, is generally straightforward. However, chemo- and regioselectivity become critical when performing further transformations on the molecule, which possesses multiple reactive sites: the pyridine ring, the bromophenyl ring, and the amide linkage.
For instance, in metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond is generally much higher than that of any C-H bonds on either aromatic ring, ensuring high chemoselectivity for transformations at the bromine position.
In nucleophilic aromatic substitution, the pyridine ring is activated, particularly at the positions ortho and para to the nitrogen. Thus, careful control of reaction conditions would be necessary to avoid unwanted side reactions on the pyridine moiety when targeting the bromophenyl ring.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its derivatives can be made more environmentally benign through several approaches.
The formation of the central amide bond is a key step. Traditional methods often involve stoichiometric amounts of coupling reagents, which generate significant waste. ucl.ac.uk Greener alternatives focus on catalytic amide bond formation. sigmaaldrich.com
Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally friendly method for amide bond formation. nih.govrsc.org These reactions can often be performed in greener solvents or even solvent-free conditions. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for the synthesis of a wide range of amides. nih.gov
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water can significantly reduce the environmental impact of the synthesis. bohrium.com
Catalytic Direct Amidation: The direct coupling of a carboxylic acid and an amine with the removal of water is the most atom-economical method. While often requiring high temperatures, research into new catalysts, including boronic acid catalysts, is enabling these reactions to proceed under milder conditions.
Below is a data table summarizing some green chemistry approaches applicable to amide synthesis.
| Green Chemistry Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Biocatalysis (e.g., CALB) | Use of enzymes to catalyze amide bond formation. | High selectivity, mild reaction conditions, biodegradable catalyst. | nih.govrsc.org |
| Alternative Solvents (e.g., 2-MeTHF, CPME) | Replacement of hazardous solvents with biomass-derived or less toxic alternatives. | Reduced environmental impact, improved safety profile. | bohrium.com |
| Catalytic Dehydrogenative Coupling | Coupling of alcohols and amines with the liberation of H₂. | High atom economy, avoids pre-activation of starting materials. | sigmaaldrich.com |
| Boronic Acid Catalyzed Amidation | Direct coupling of carboxylic acids and amines using a boronic acid catalyst. | Avoids stoichiometric activating agents, generates water as the only byproduct. | sigmaaldrich.com |
Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental or detailed computational studies focusing exclusively on the compound This compound could be located. The stringent requirement to only include information directly pertaining to this exact molecule prevents the inclusion of data from closely related isomers or analogues.
Therefore, this article cannot be generated as requested due to the absence of published research on the specific structural analysis and solid-state phenomena of this compound. Information regarding its molecular conformation, rotational barriers, crystallographic properties, potential polymorphism, and the specific nature of its intermolecular interactions (such as halogen and hydrogen bonding) is not available in the public domain within the scope of the conducted search.
To provide a thorough and scientifically accurate article as outlined, the following would be required:
Crystallographic studies: X-ray diffraction analysis of single crystals of this compound would be necessary to determine its precise molecular structure, conformation, and the arrangement of molecules in the crystal lattice.
Polymorphism screening: A systematic search for different crystalline forms (polymorphs) would need to be conducted, followed by their characterization.
Spectroscopic and thermal analysis: Techniques such as solid-state NMR, infrared spectroscopy, and differential scanning calorimetry would provide further insights into the structure and phase transitions of any identified polymorphs.
Computational modeling: Density Functional Theory (DFT) or other computational methods could be employed to calculate rotational energy barriers and to analyze the strength and nature of intermolecular interactions.
Without such foundational research, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.
Structural Analysis and Solid State Phenomena of N 3 Bromophenyl Pyridine 2 Carboxamide
Intermolecular Interactions in Crystal Lattices
Aromatic π-Stacking Interactions
Aromatic π-stacking interactions are crucial non-covalent forces that influence the molecular packing in the crystal lattice of aromatic compounds like N-(3-bromophenyl)pyridine-2-carboxamide. While a specific crystallographic study for this compound is not extensively reported in the literature, the behavior of its structural analogs provides significant insight. Studies on the isomeric series of N-(chlorophenyl)pyridinecarboxamides, some of which are isomorphous with their bromo counterparts, show that the molecular conformation is heavily influenced by intramolecular interactions which, in turn, dictate the potential for intermolecular π-stacking.
Crystal Engineering Principles Applied to this compound
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. For this compound, several key non-covalent interactions are expected to direct its molecular assembly.
Hydrogen Bonding: The primary and most predictable interaction is the hydrogen bond involving the amide functional group. In the broader class of N-(halophenyl)pyridinecarboxamides, aggregation via N–H···N(pyridine) hydrogen bonds is a commonly observed and favored interaction mode, leading to the formation of one-dimensional chains or more complex supramolecular architectures. nih.govdcu.ie
Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a highly directional interaction where the electrophilic region of the bromine atom interacts with a nucleophile. In the crystal structure of the related N-(3-bromophenyl)-2-pyrazinecarboxamide, a crossover between Br···Br and Br···N halogen bonding synthons was observed in its two polymorphic forms, highlighting the significant role of the bromine atom in directing the crystal packing. researchgate.net This demonstrates that the bromine atom in this compound can act as a crucial supramolecular synthon, guiding the assembly into distinct, predictable patterns.
Polymorphism: The ability of a molecule to adopt different crystal packing arrangements, known as polymorphism, is a key concept in crystal engineering. The conformational flexibility around the C-C bond connecting the bromophenyl ring and the carboxamide moiety in molecules like N-(3-bromophenyl)-2-pyrazinecarboxamide allows for the generation of different conformers that can pack into distinct crystal forms. researchgate.net This inherent flexibility suggests a high potential for polymorphism in this compound, where different arrangements could be stabilized by a delicate balance of hydrogen bonds, halogen bonds, and π-stacking interactions.
Coordination Chemistry of this compound as a Ligand
The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The pyridine (B92270) nitrogen atom and the amide group provide two potential coordination sites, allowing it to bind to metal ions and form stable complexes. bohrium.com The electronic properties and the steric profile of the ligand can be fine-tuned by the substituent on the phenyl ring, influencing the properties of the resulting metal complexes.
Chelation Modes with Transition Metal Ions
This compound typically acts as a bidentate ligand. While specific studies on the 3-bromo isomer are limited, extensive research on analogous pyridine-2-carboxamide ligands demonstrates a consistent chelation pattern with transition metals.
Coordination generally occurs through:
The nitrogen atom of the pyridine ring.
The nitrogen atom of the deprotonated amide group.
This (N,N) chelation mode forms a stable five-membered ring with the metal center. researchgate.net Metal ions such as Palladium(II), Copper(II), and Nickel(II) are particularly effective at inducing the deprotonation of the amide N-H proton, facilitating coordination through the anionic amido nitrogen. bohrium.comresearchgate.net This is confirmed in the crystal structure of a complex formed between the related ligand N-(4-bromophenyl)pyridine-2-carboxamide and Palladium(II), where two ligands coordinate to the metal center in this bidentate fashion to form a square-planar complex. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(halophenyl)pyridine-2-carboxamide ligands is typically straightforward. A common method involves reacting the ligand with a metal salt, such as potassium tetrachloropalladate(II), in a suitable solvent system.
For example, the complex bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) was synthesized by reacting N-(4-bromophenyl)pyridine-2-carboxamide with an aqueous solution of K₂PdCl₄. researchgate.net The resulting complex, where two ligands bind to one palladium ion, can be isolated and purified.
Characterization of these complexes relies on a suite of analytical techniques:
¹H NMR Spectroscopy: Upon complexation, the disappearance of the amide N-H proton signal confirms the deprotonation and coordination of the amide nitrogen. Other proton signals on the ligand typically show a downfield shift due to the influence of the metal center. researchgate.net
FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups in the ligand's IR spectrum upon complexation provide evidence of coordination.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the complex's structure, confirming the chelation mode, coordination geometry, and precise bond lengths and angles. researchgate.net
Below is a table of crystallographic data for the analogous complex, bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium, which illustrates the typical structural parameters for such compounds.
| Parameter | Value |
| Compound | bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium researchgate.net |
| Chemical Formula | C₂₄H₁₆Br₂N₄O₂Pd |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Square-Planar |
| Pd-N(pyridine) Bond Length | ~2.03 Å |
| Pd-N(amide) Bond Length | ~1.99 Å |
This interactive table summarizes key crystallographic data for a palladium complex with a structurally similar ligand, providing insight into the expected parameters for complexes of this compound.
Influence of Complexation on Molecular Properties and Reactivity
The coordination of this compound to a metal center significantly alters its molecular properties and reactivity.
Electronic Properties: The formation of the metal-ligand bonds modifies the electronic distribution within the ligand. The donation of electron density from the nitrogen atoms to the metal center can make the aromatic rings more electron-deficient. This change can be observed through spectroscopic methods and can influence the ligand's susceptibility to further chemical reactions.
Reactivity: The deprotonation of the amide nitrogen upon complexation makes this process pH-dependent and introduces a reactive site. The coordinated ligand may exhibit different reactivity compared to the free ligand. Furthermore, the metal center itself becomes a focal point for catalytic activity or further reactions, with the ligand framework stabilizing the metal and modulating its reactivity. The enhanced stability and altered electronic structure of these metal-pyridine complexes have led to their investigation as potential therapeutic agents. dcu.ie
Structure Activity Relationship Sar Studies of N 3 Bromophenyl Pyridine 2 Carboxamide and Its Analogs
Systematic Substituent Effects on the Bromophenyl Ring
The bromophenyl moiety of N-(3-bromophenyl)pyridine-2-carboxamide serves as a crucial site for interaction with biological targets. Alterations to this ring system, through the introduction of various substituents, can profoundly influence the compound's electronic and steric properties, thereby modulating its activity.
Electronic and Steric Influences of Substituents
The electronic nature of substituents on the phenyl ring plays a pivotal role in the activity of N-phenylpicolinamide analogs. The introduction of electron-withdrawing groups, such as a nitro group, or electron-donating groups can significantly alter the electron density of the aromatic ring, which in turn can affect binding affinities to target proteins. For instance, in a series of N-substituted benzamide derivatives, the presence of a chlorine atom or a nitro-group on the benzene ring was found to largely decrease their anti-proliferative activity, suggesting that strong electron-withdrawing groups can be detrimental to activity in some contexts.
Steric effects, which relate to the size and shape of the substituents, are also a critical determinant of biological activity. Bulky substituents can create steric hindrance, preventing the molecule from adopting an optimal conformation for binding to its target. Conversely, in some cases, increased bulk can enhance activity by promoting specific favorable interactions within a binding pocket. The interplay between electronic and steric effects is often complex and not always predictable, necessitating empirical studies through the synthesis and evaluation of a range of analogs.
Positional Isomerism and Activity Modulation
In the context of N-(bromophenyl)pyridine-2-carboxamide, the placement of the bromine atom at the meta position is a defining feature. A comparative analysis of ortho-, meta-, and para-bromo analogs would be essential to fully elucidate the optimal substitution pattern for a desired biological effect. The meta-position may offer a unique combination of electronic influence and spatial orientation that is favorable for interaction with a specific biological target, whereas ortho or para substitution could lead to steric clashes or suboptimal electronic distributions.
| Substituent Position | General Influence on Activity | Rationale |
| Ortho | Can introduce steric hindrance, potentially forcing the phenyl ring out of planarity with the amide linker. This can either decrease or, in some cases, enhance activity depending on the target's topology. | The proximity to the amide linkage can significantly impact the molecule's conformation. |
| Meta | Offers a balance of electronic effects on the ring without direct steric interference with the amide bond. The substituent projects into a different vector of space compared to ortho or para positions. | This position can allow for interaction with different regions of a binding pocket. |
| Para | The substituent is positioned furthest from the amide linkage, minimizing direct steric interactions. It can exert strong electronic effects across the ring. | The para position often allows for the exploration of deeper binding pockets. |
Structural Modifications of the Pyridine-2-carboxamide Core
The pyridine-2-carboxamide core is another key region for structural modification to optimize the activity, selectivity, and pharmacokinetic properties of these analogs.
Heterocycle Ring Variations (e.g., Pyrazine, Thienopyridine)
Replacing the pyridine (B92270) ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve biological properties. Bioisosteric replacement, where one functional group is replaced by another with similar physical and chemical properties, can lead to compounds with enhanced activity or improved metabolic stability.
Similarly, fused heterocyclic systems like thienopyridine have been explored. Thienopyridines, which consist of a thiophene ring fused to a pyridine ring, offer a different shape and electronic profile compared to the parent pyridine. SAR studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have provided valuable insights into how such modifications can influence activity.
| Heterocyclic Core | Potential Impact on Properties |
| Pyridine | The parent scaffold, providing a specific hydrogen bond acceptor and aromatic interactions. |
| Pyrazine | Introduces a second nitrogen atom, altering the electronics and hydrogen bonding capacity. May impact metabolic stability and solubility. |
| Thienopyridine | A fused ring system that increases the surface area and alters the shape and electronic properties compared to a monocyclic pyridine. |
Amide Linkage Modifications
The amide bond is a critical linker between the pyridine and bromophenyl rings, and its modification can have a profound impact on the compound's properties. Amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Replacing the amide with a bioisostere can address this liability while maintaining or improving biological activity.
Common amide isosteres include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. These replacements can mimic the geometry and hydrogen bonding characteristics of the amide group while being more resistant to hydrolysis nih.govnih.gov. For example, the replacement of an amide with a 1,2,4-oxadiazole has been shown to be successful in protecting neuronal cells in certain classes of compounds nih.gov. The strategic implementation of such isosteres in the this compound scaffold could lead to analogs with improved pharmacokinetic profiles.
| Amide Isostere | Key Features and Potential Advantages |
| 1,2,3-Triazole | Can mimic the trans-amide bond geometry. Resistant to hydrolysis and can participate in hydrogen bonding. |
| 1,2,4-Oxadiazole | Another stable heterocyclic ring that can act as an amide surrogate, influencing potency and metabolic stability. |
| 1,3,4-Oxadiazole | An alternative oxadiazole isomer that presents different vectors for substituent interactions. |
| Trifluoroethylamine | Can mimic the carbonyl group of the amide and enhance metabolic stability. |
Conformational Flexibility and its Impact on SAR
The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. The conformational flexibility of this compound and its analogs is influenced by the nature of the substituents and the core structure.
Rotation around the single bonds of the amide linkage and the bonds connecting the rings to the amide can lead to different spatial arrangements of the phenyl and pyridine rings. The presence of substituents, particularly at the ortho positions of the phenyl ring, can restrict this rotation and favor certain conformations. Conformational analysis of related N-phenylnicotinamide structures has shown that the dihedral angle between the phenyl and pyridine rings can vary significantly depending on the substitution pattern and the crystalline environment.
The interplay between different conformers can be crucial for biological activity. A molecule may need to adopt a specific, higher-energy conformation to bind to its target. Therefore, understanding the conformational landscape and the energy barriers between different conformers is essential for rational drug design. Computational modeling, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, can provide valuable insights into the preferred conformations and their influence on the SAR of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
To illustrate the application of QSAR modeling for pyridine carboxamide derivatives, we can examine a representative study on a series of analogous compounds. A common approach involves synthesizing a library of derivatives where different substituents are introduced at various positions on the pyridine and phenyl rings. These compounds are then tested for their biological activity (e.g., inhibitory concentration, IC50) against a specific target, such as a protein kinase or another enzyme.
Once the biological data is obtained, computational methods are used to calculate a wide range of molecular descriptors for each compound in the series. Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build the QSAR model.
For instance, in a hypothetical QSAR study of nicotinamide analogs as kinase inhibitors, a series of compounds might be evaluated. The resulting data could be compiled into a table that forms the basis of the QSAR model.
Table 1: Hypothetical Data for a QSAR Study of Nicotinamide Derivatives This table is a representative example based on typical QSAR studies and does not represent actual experimental data for the named compounds.
| Compound ID | R-Group (Phenyl Ring) | Experimental pIC50 (-logIC50) | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) |
| 1 | H | 5.2 | 1.5 | 200.2 | 65.4 |
| 2 | 4-Cl | 5.8 | 2.2 | 234.7 | 65.4 |
| 3 | 4-F | 5.6 | 1.7 | 218.2 | 65.4 |
| 4 | 4-CH3 | 5.4 | 2.0 | 214.2 | 65.4 |
| 5 | 4-OCH3 | 5.5 | 1.6 | 230.2 | 74.6 |
| 6 | 3-Br | 6.0 | 2.5 | 279.1 | 65.4 |
| 7 | 3-NO2 | 6.2 | 1.4 | 245.2 | 111.2 |
| 8 | 2-Cl | 5.1 | 2.1 | 234.7 | 65.4 |
From this data, a QSAR equation could be derived. A hypothetical MLR equation might look like this:
pIC50 = 4.5 + (0.5 * LogP) - (0.002 * MW) + (0.01 * PSA)
This equation would suggest that biological activity (pIC50) increases with higher hydrophobicity (LogP) and greater polar surface area (PSA), while it decreases slightly with increasing molecular weight (MW). The coefficients for each descriptor indicate the magnitude and direction of their influence on the activity.
The validity and predictive power of the QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:
Correlation Coefficient (r²) : This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. An r² value close to 1.0 suggests a strong correlation.
Cross-validated Correlation Coefficient (q²) : This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a good predictive model.
External Validation (pred_r²) : The model's ability to predict the activity of an external set of compounds (not used in model generation) is a crucial test of its real-world applicability.
Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| r² | 0.85 | Indicates a good fit of the model to the training data. |
| q² (LOO) | 0.72 | Suggests good internal predictive power. |
| F-test | 45.6 | Indicates the statistical significance of the model. |
| Standard Error | 0.15 | Represents the average deviation of predicted vs. actual values. |
The findings from such a QSAR model provide valuable insights for designing more potent derivatives of this compound. For example, if the model indicates that electron-withdrawing groups on the phenyl ring enhance activity, new analogs incorporating substituents like nitro or cyano groups could be prioritized for synthesis. Conversely, if steric bulk in a certain region is found to be detrimental, smaller substituents would be favored. This data-driven approach allows medicinal chemists to rationally design compounds with a higher probability of success, optimizing the structure-activity relationship for the target of interest.
In Vitro Biological Activities and Molecular Mechanisms of N 3 Bromophenyl Pyridine 2 Carboxamide
Enzyme Inhibition Studies (In Vitro)
Comprehensive searches of scientific databases did not yield specific inhibitory data for N-(3-bromophenyl)pyridine-2-carboxamide against the enzymes listed below.
Specific Kinase Inhibition (e.g., IKK, Pim-1, FOXM1)
No specific data on the inhibition of IKK, Pim-1, or FOXM1 by this compound is currently available in the public domain. Research on other pyridine (B92270) carboxamide derivatives has shown activity against various kinases, but this cannot be directly attributed to the compound .
Protease Inhibition (e.g., SARS-CoV-2 Mpro)
There is no available research demonstrating the inhibitory activity of this compound against SARS-CoV-2 Mpro or other proteases.
Other Relevant Enzyme Targets
No in vitro inhibition data for this compound against other specific enzyme targets has been identified in publicly accessible literature.
Receptor Binding and Modulation (In Vitro)
Detailed studies on the interaction of this compound with specific receptor types are not currently available.
G Protein-Coupled Receptor (GPCR) Interactions
There is no published data on the binding affinity or modulatory effects of this compound on any G protein-coupled receptors.
Nuclear Receptor Modulation
No information regarding the ability of this compound to modulate nuclear receptors has been found in the reviewed scientific literature.
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro biological activities of the chemical compound this compound corresponding to the detailed outline requested.
The search for research findings on its antimicrobial, cellular antiproliferative, and apoptosis-inducing activities, including its antibacterial spectrum, antifungal/antiviral potential, mechanisms of apoptosis induction, cell cycle perturbations, and selectivity in cancer cell lines, did not yield specific results for this particular molecule.
While studies exist for structurally related compounds such as other pyridine carboxamide derivatives, substituted bromophenyl compounds, or various heterocyclic structures, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules.
Therefore, this article cannot be generated as the necessary research findings for this compound are not present in the public scientific domain.
Modulation of Cellular Pathways (In Vitro)
Signaling Pathway Interventions (e.g., inflammatory pathways)
There is no available scientific literature detailing the intervention of this compound in any signaling pathways, including inflammatory pathways, in an in vitro setting.
Metabolic Reprogramming (e.g., GSL expression)
No studies have been identified that investigate the effect of this compound on metabolic reprogramming in cells, including its potential influence on Glycosphingolipid (GSL) expression.
Computational and Theoretical Investigations of N 3 Bromophenyl Pyridine 2 Carboxamide
Quantum Chemical Calculations
Electronic Structure Analysis and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine various reactivity descriptors. These descriptors help in predicting the sites susceptible to electrophilic or nucleophilic attack.
Key Reactivity Descriptors (Predicted Trends):
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For N-(3-bromophenyl)pyridine-2-carboxamide, the presence of the bromine atom would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted analog.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, usually in shades of blue). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxamide group are anticipated to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.
| Parameter | Predicted Trend for this compound |
|---|---|
| HOMO-LUMO Gap (eV) | Moderate, indicating reasonable stability |
| Electronegativity (χ) | Increased due to the presence of bromine |
| Chemical Hardness (η) | Expected to be relatively high, suggesting stability |
Spectroscopic Property Prediction Relevant to Molecular Behavior
Computational methods are also invaluable for predicting spectroscopic properties, which can aid in the characterization of the molecule and provide insights into its vibrational and electronic behavior.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the amide group, the C=O stretching of the carboxamide, C-N stretching, and various aromatic C-H and C=C stretching and bending modes of the pyridine and phenyl rings. The C-Br stretching frequency would also be a characteristic feature. Theoretical predictions of these frequencies can be compared with experimental data to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts are sensitive to the electronic environment of each nucleus. The bromine atom's electron-withdrawing nature would influence the chemical shifts of the protons and carbons on the phenyl ring, with the magnitude of the effect depending on their proximity to the bromine.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). The predicted absorption maxima (λmax) and oscillator strengths correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions are often of a π → π* or n → π* nature.
The following table summarizes the expected spectroscopic features for this compound based on general knowledge of similar compounds.
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| IR Spectroscopy | N-H stretch (~3300 cm-1), C=O stretch (~1670 cm-1), Aromatic C=C stretches (~1600-1450 cm-1) |
| 1H NMR Spectroscopy | Distinct signals for pyridine and phenyl protons, with downfield shifts for protons near the amide and bromine |
| 13C NMR Spectroscopy | Characteristic signals for amide carbonyl carbon and aromatic carbons, with deshielding effects from bromine and the pyridine ring |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π → π* and n → π* transitions |
In Silico Prediction of Drug-Likeness and ADME Relevant Properties
In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in the early-stage assessment of a compound's potential as a drug candidate. While specific experimental ADME data for this compound is not available, its properties can be estimated using various computational models.
Lipophilicity and Permeability Predictions
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a compound's absorption and distribution. Permeability refers to the ability of a molecule to pass through biological membranes.
LogP: The calculated logP (cLogP) for this compound is expected to be in a range suitable for oral bioavailability. The presence of the bromine atom and the two aromatic rings contributes to its lipophilicity, while the amide and pyridine functionalities provide some degree of polarity.
Topological Polar Surface Area (TPSA): TPSA is another important descriptor that correlates with a molecule's permeability. It is calculated based on the surface areas of polar atoms (oxygen and nitrogen) in the molecule. A lower TPSA is generally associated with better cell membrane permeability. The TPSA of this compound is predicted to be within the acceptable range for good oral absorption.
Theoretical Solubility Assessments
The following table provides a summary of the predicted drug-likeness and ADME properties for this compound based on established principles and data from similar compounds.
| Property | Predicted Value/Assessment | Significance |
|---|---|---|
| Molecular Weight (g/mol) | ~277.12 | Complies with Lipinski's Rule of Five (<500) |
| cLogP | 2.5 - 3.5 | Indicates good lipophilicity, compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10) |
| TPSA (Ų) | ~50-60 | Suggests good oral bioavailability |
Virtual Screening and Ligand-Based Drug Design Approaches
This compound, as a representative of the pyridine carboxamide scaffold, can be a valuable molecule in virtual screening and ligand-based drug design campaigns. These computational strategies are employed to identify novel bioactive compounds.
Ligand-Based Virtual Screening: If a set of molecules with known activity against a particular biological target is available, the structure of this compound can be used as a query in similarity searches. These searches can be based on 2D fingerprints (representing structural features) or 3D shape and pharmacophore models. The goal is to identify other compounds in large chemical databases that share similar features and are therefore likely to have similar biological activity.
Structure-Based Virtual Screening (Molecular Docking): In cases where the 3D structure of a biological target (e.g., an enzyme or a receptor) is known, molecular docking can be used to predict the binding mode and affinity of this compound to the target's active site. The pyridine and phenyl rings can engage in π-π stacking or hydrophobic interactions, while the amide group can form crucial hydrogen bonds with amino acid residues in the binding pocket. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.
Pharmacophore Modeling: A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific target. The structure of this compound can be used to develop or refine pharmacophore models, which can then be used to screen for novel compounds with the desired biological activity.
The pyridine carboxamide scaffold is present in a number of biologically active compounds, and therefore, derivatives like this compound serve as interesting starting points for the design of new therapeutic agents.
Potential Applications in Chemical Biology and Pre Clinical Drug Discovery
N-(3-bromophenyl)pyridine-2-carboxamide as a Chemical Probe for Biological Pathways
The utility of a chemical compound as a probe lies in its ability to selectively interact with a biological target, thereby enabling the elucidation of complex biological pathways. While direct studies labeling this compound as a chemical probe are not extensively documented, the broader class of pyridine (B92270) carboxamides has shown significant promise in this area. For instance, derivatives of this scaffold have been instrumental in exploring the function of various enzymes and receptors.
The core structure of this compound allows for modifications that could incorporate reporter tags or photoaffinity labels, transforming it into a powerful tool to identify and study its interacting partners within a cell. The bromine atom on the phenyl ring offers a site for further chemical modification, such as the introduction of a radiolabel or a fluorescent tag, which would be invaluable for tracking the compound's distribution and target engagement in cellular and biochemical assays.
Lead Compound Identification and Optimization
The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further optimization to enhance its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold has been identified as a promising starting point in the development of novel inhibitors for various therapeutic targets.
For example, research into novel inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) has utilized the pyridine carboxamide core. While not the exact compound, derivatives sharing this fundamental structure have demonstrated inhibitory activity, highlighting the potential of this compound as a foundational molecule for optimization. Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to both the pyridine and the phenyl rings can significantly impact potency and selectivity.
| Compound | Target | Observed Activity |
|---|---|---|
| Pyridine Carboxamide Derivative A | PARP-1 | IC50 = 50 nM |
| Pyridine Carboxamide Derivative B | PARP-2 | IC50 = 150 nM |
| This compound Analog | Hypothetical Target X | Lead for further optimization |
Scaffold for Novel Therapeutic Agent Development (Pre-clinical Focus)
The pyridine carboxamide framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This makes this compound an excellent starting point for the development of new therapeutic agents. Its rigid structure provides a well-defined orientation for its functional groups, allowing for predictable interactions with biological targets.
The development of novel anti-cancer agents has seen the utilization of the pyridine carboxamide scaffold. For instance, derivatives have been synthesized and evaluated for their ability to inhibit protein tyrosine phosphatases, which are implicated in various cancers. The this compound structure can be systematically modified to explore interactions with the active sites of such enzymes, aiming to develop potent and selective inhibitors.
Tool Compound for Target Validation Studies (In Vitro)
Target validation is a critical step in the drug discovery process, confirming that a specific biological target is indeed involved in a disease process and is amenable to therapeutic intervention. Tool compounds are essential for this purpose, as they allow researchers to probe the function of a target in a controlled in vitro setting.
Future Research Directions and Challenges
Development of Advanced Synthetic Strategies for Complex Analogs
A primary challenge in the progression of N-(3-bromophenyl)pyridine-2-carboxamide as a lead compound is the development of versatile and efficient synthetic methodologies to generate structurally complex analogs. While foundational synthetic routes exist, future efforts must focus on strategies that allow for precise and diverse modifications across the entire molecular scaffold.
Key areas for development include:
Late-Stage Functionalization: Creating methods for introducing chemical diversity in the final steps of a synthetic sequence. This would enable the rapid generation of a library of analogs from a common intermediate, which is crucial for exploring structure-activity relationships (SAR).
Novel Coupling Chemistries: Advancing transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-Goldberg amidation reactions, will be essential for efficiently creating the core amide bond with a wider range of substituted aryl amines and pyridine (B92270) carboxylic acids. semanticscholar.orgnih.gov
Asymmetric Synthesis: For analogs with chiral centers, developing high-yield, stereoselective synthetic routes is critical. The biological activity of stereoisomers can vary significantly, and access to enantiomerically pure compounds is often a regulatory requirement for clinical development.
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of analog libraries, reduce reaction times, and improve safety and scalability. nih.gov
The synthesis of asymmetrical imides bearing different functional groups on the pyridine rings, in particular, remains a challenge where high-yield procedures under mild conditions are needed. nih.gov The goal is to build a robust synthetic toolbox that facilitates the exploration of a much broader chemical space around the this compound core.
Elucidation of Additional Biological Targets and Mechanisms of Action
While initial studies may point towards a primary biological target, a comprehensive understanding of the full pharmacological profile of this compound and its derivatives is essential. The pyridine carboxamide scaffold is known to interact with a diverse array of biological targets, suggesting that this compound class may have untapped therapeutic potential. asm.orgmdpi.com
Future research should prioritize:
Broad-Based Phenotypic Screening: Testing the compound and its analogs in a wide range of cell-based assays representing different disease states (e.g., various cancers, inflammatory disorders, infectious diseases) can uncover novel therapeutic applications.
Target Deconvolution: For compounds identified through phenotypic screening, employing techniques like chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR/Cas9 screening) is necessary to identify the specific protein target(s) responsible for the observed biological effect.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to elucidate the precise mechanism of action. For instance, related pyridine carboxamide derivatives have been shown to act as allosteric inhibitors of enzymes like SHP2 or inhibitors of kinases such as VEGFR-2. nih.govresearchgate.netnih.gov Determining whether inhibition is competitive, non-competitive, or allosteric is crucial for further optimization.
Off-Target Profiling: Systematically screening for interactions with a panel of common off-targets (e.g., kinases, GPCRs, ion channels) is a critical step to anticipate potential side effects and to ensure the compound's selectivity.
Discoveries in this area could significantly expand the therapeutic indications for this class of molecules. For example, different derivatives have shown promise as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy, urease for treating bacterial infections, and succinate dehydrogenase for antifungal applications. mdpi.comresearchgate.netnih.gov
Integration of Multi-omics Data with Compound Activity
To gain a holistic understanding of a compound's biological impact, it is increasingly important to move beyond single-target analyses and embrace a systems-biology perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to decipher the complex cellular responses to treatment with this compound derivatives. nygen.ionashbio.com
Challenges and future directions include:
Data Generation and Harmonization: A significant hurdle is the generation of high-quality, multi-layered omics data from relevant biological systems (e.g., cell lines, patient-derived tissues) treated with the compounds. Standardizing experimental protocols and data processing pipelines is essential for meaningful integration. osthus.comresearchgate.net
Computational Biology and Bioinformatics: Developing and applying sophisticated computational tools are necessary to integrate and analyze these large, heterogeneous datasets. nih.govrsc.org This can help identify perturbed signaling pathways, predict mechanisms of action, and discover biomarkers that correlate with compound sensitivity or resistance. nashbio.commdpi.com
Translational Relevance: By correlating omics profiles with compound activity, researchers can stratify patient populations to identify those most likely to respond to a potential therapy, a cornerstone of precision medicine. multi-omics-drug-discovery.com This approach can also reveal unexpected mechanisms of toxicity or resistance that may not be apparent from traditional assays. nashbio.com
The ultimate goal is to create a comprehensive molecular signature of a compound's activity, providing deep insights that can guide its development and clinical application. osthus.com
Exploration of Structure-Property Relationships for Improved Compound Design
The iterative process of lead optimization hinges on a clear understanding of the relationship between a molecule's structure and its biological and physicochemical properties (Structure-Property Relationships, SPR). For this compound, a systematic exploration of these relationships is required to enhance potency, selectivity, and drug-like characteristics.
Future research will involve:
Systematic Analog Synthesis: Creating focused libraries of compounds where single points of the molecule are systematically varied. For example, moving the bromo substituent to the ortho- or para- positions of the phenyl ring, or replacing it with other halogens or functional groups to probe the effect on activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate chemical structure with biological activity. nih.gov 2D- and 3D-QSAR models can help predict the activity of unsynthesized compounds and highlight key structural features—steric, electronic, and hydrophobic—that are critical for target engagement. ccsenet.org
Physicochemical Property Profiling: In addition to biological activity, properties such as solubility, permeability, metabolic stability, and plasma protein binding must be measured and optimized in parallel. Improving these "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties is often a major challenge in transforming a potent compound into a viable drug candidate.
Crystal Structure Analysis: Obtaining X-ray crystal structures of analogs bound to their biological targets can provide invaluable atomic-level insights into the key binding interactions, guiding the rational design of more potent molecules. acs.org
A thorough understanding of SPR will enable a more efficient and rational approach to compound design, reducing the trial-and-error nature of medicinal chemistry. mdpi.com
Computational Design of Next-Generation this compound Derivatives
Modern drug discovery is heavily reliant on computational chemistry and molecular modeling to accelerate the design-synthesize-test-analyze cycle. Applying these in silico techniques to the this compound scaffold presents a significant opportunity to design next-generation derivatives with superior properties.
Key computational strategies include:
Pharmacophore Modeling: Based on a set of known active compounds, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for novel, structurally diverse compounds that fit the model. mdpi.commdpi.com
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of virtual compounds. mdpi.com This allows for the prioritization of compounds for synthesis and can provide insights into how to modify the scaffold to enhance binding interactions. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a compound interacts with its target over time, helping to assess the stability of the binding pose predicted by docking and to calculate binding free energies more accurately. mdpi.com
In Silico ADMET Prediction: A range of computational models are available to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of molecules that are likely to have poor pharmacokinetic profiles, saving significant time and resources. mdpi.com
By integrating these computational approaches, researchers can explore vast chemical spaces, prioritize the most promising candidates for synthesis, and make more informed decisions in the optimization process, ultimately accelerating the discovery of new and improved therapeutic agents based on the this compound structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
